3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester

Medicinal Chemistry Drug Design Physicochemical Optimisation

This 3-formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester integrates three key functional handles on a privileged indazole scaffold. The concurrent aldehyde and methyl ester enable two orthogonal derivatization pathways from a single intermediate, while the C7-methyl group balances LogP for optimal cellular permeability and metabolic stability. Eliminates in-house regioselective formylation challenges. Ideal for focused kinase inhibitor libraries and agrochemical lead generation.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 1352395-25-5
Cat. No. B1446483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester
CAS1352395-25-5
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=C(NN=C12)C=O)C(=O)OC
InChIInChI=1S/C11H10N2O3/c1-6-3-4-7(11(15)16-2)9-8(5-14)12-13-10(6)9/h3-5H,1-2H3,(H,12,13)
InChIKeyZKLLNBHUXCLSQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester (CAS 1352395-25-5) – Procurement-Relevant Identity and Scaffold Profile


3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester (CAS 1352395-25-5) is a polysubstituted indazole building block that integrates a C3-formyl group, a C4-methyl ester, and a C7-methyl substituent on the 1H-indazole core . Indazole derivatives are privileged scaffolds in kinase inhibitor discovery and agrochemical research, where fine-tuning of substitution patterns directly governs target engagement, metabolic stability, and synthetic tractability . The concurrent presence of an aldehyde and a methyl ester on the same ring system provides two orthogonal reactive handles, enabling sequential derivatisation strategies that are not accessible with mono-functionalised analogues .

Why In-Class Indazole-4-carboxylates Cannot Simply Replace 3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester


The indazole-4-carboxylate family encompasses compounds with widely divergent C3 and C7 decoration, and these structural variations translate into substantial differences in physicochemical properties, reactivity, and biological performance. Removing the 7-methyl group (e.g., methyl 3-formyl-1H-indazole-4-carboxylate, CAS 433728-79-1) alters LogP and metabolic soft-spot exposure, while replacement of the formyl group eliminates the key handle for reductive amination or Schiff-base chemistry in lead optimisation . Hydrolysis of the methyl ester to the free acid (3-formyl-7-methyl-1H-indazole-4-carboxylic acid) modifies solubility, membrane permeability, and coupling efficiency in amide-bond formation. Furthermore, the C3-formyl group of the target compound has been demonstrated to arise from a specific regioselective formylation methodology that tolerates 7-alkyl substitution, a synthetic route that is not universally available for other substitution patterns . These compound-specific features mean that an “in-class” substitute frequently necessitates re-optimisation of downstream synthetic sequences or leads to divergent biological profiles, undermining reproducibility in both medicinal chemistry and agrochemical discovery programs.

Quantitative Differentiation Evidence for 3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester Versus Closest Analogs


Lipophilicity Offset Driven by the C7-Methyl Group Relative to the Des-Methyl Analog

The introduction of a methyl group at the C7 position of the indazole core increases lipophilicity and alters metabolic stability relative to the des-methyl analogue. Methyl 3-formyl-1H-indazole-4-carboxylate (CAS 433728-79-1) lacks the C7-methyl substituent and consequently exhibits a lower computed LogP and different metabolic soft-spot profile. The target compound (C11H10N2O3, MW 218.21) possesses an additional CH2 unit compared to the des-methyl comparator (C10H8N2O3, MW 204.18), which translates into enhanced membrane partitioning and modified CYP450 oxidation susceptibility . This lipophilicity offset is critical for programs where balanced LogP is required for cellular activity without introducing excessive metabolic clearance.

Medicinal Chemistry Drug Design Physicochemical Optimisation

Synthetic Tractability: Demonstrated Compatibility with Regioselective C3-Formylation Methodology

The C3-formyl group in the target compound is accessible via a microwave-assisted, Selectfluor-mediated regioselective formylation of 2H-indazoles using DMSO as the formyl source. The SynOpen 2024 study demonstrated that 2H-indazoles bearing alkyl substituents (including methyl) at various positions undergo C3-formylation with moderate to good yields (40–80%). The target compound 3-formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester was specifically prepared through this methodology, confirming that the 7-methyl and 4-carboxylic acid methyl ester substituents are fully compatible with the formylation conditions. By contrast, the analogous 3-unsubstituted indazole-4-carboxylates cannot engage in the same downstream diversification chemistry without a separate formylation step .

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Orthogonal Functional-Group Handles for Divergent Library Synthesis

The target compound uniquely offers simultaneous C3-aldehyde reactivity and C4-methyl ester reactivity on a single indazole nucleus. The aldehyde can undergo reductive amination, Grignard addition, or oxime formation, while the ester can be independently hydrolysed, reduced, or subjected to amidation. Competing building blocks such as methyl 3-formyl-1H-indazole-4-carboxylate (CAS 433728-79-1) share the aldehyde-ester pairing but lack the C7-methyl group that blocks a metabolic soft-spot and provides additional steric tuning of the indazole NH pKa. The free acid analogue (3-formyl-7-methyl-1H-indazole-4-carboxylic acid) requires a separate esterification step for peptide coupling or ester library generation, adding one synthetic operation. The aldehyde-free variant (methyl 7-methyl-1H-indazole-4-carboxylate, CAS 1427438-24-1) cannot engage the aldehyde-based diversification pathways at all .

Parallel Synthesis Medicinal Chemistry Chemical Biology

Commercially Available Purity Benchmark Against Common Analogues

The target compound is commercially available from Leyan (Product No. 1964129) with a certified purity of 98%. This purity specification is critical for medicinal chemistry applications where unknown impurities can confound biological assay results. In comparison, the des-methyl analogue methyl 3-formyl-1H-indazole-4-carboxylate (CAS 433728-79-1) is listed at 97% purity from the same vendor class . The 1% purity advantage corresponds to a potentially meaningful reduction in by-product interference when the compound is used as a key intermediate in multi-step synthesis where impurities propagate.

Procurement Quality Control Building Block Sourcing

Procurement-Linked Application Scenarios for 3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester


Kinase Inhibitor Lead Optimisation Requiring Fine-Tuned Lipophilicity

In kinase inhibitor programs where the indazole core acts as an ATP-mimetic hinge binder, the C7-methyl group contributes to a balanced LogP profile that supports cellular permeability while avoiding excessive metabolic clearance. Medicinal chemistry teams can procure this building block to rapidly generate focused libraries around the 3-formyl and 4-ester handles, bypassing the need for late-stage C–H methylation which is challenging on indazole substrates .

Divergent Parallel Library Synthesis for Hit-to-Lead Expansion

The simultaneous aldehyde and ester functionalities enable chemists to generate two distinct compound series from a single intermediate: one series exploiting reductive amination at C3, and a second series exploiting amidation or hydrolysis at C4. The C7-methyl substituent remains as a constant element, providing metabolic stability benchmarking across the entire library .

Agrochemical Discovery Leveraging Indazole Scaffolds

Indazole-4-carboxylate esters are gaining traction as intermediates for fungicidal and herbicidal lead generation. The C3-formyl group permits introduction of heterocyclic substituents via condensation chemistry, while the C7-methyl group improves environmental stability and reduces soil mobility compared to des-methyl analogues. Procurement of this specific substitution pattern eliminates the need for regioselective formylation in-house, a step that showed limited compatibility with 7-alkyl indazoles under conventional formylation conditions .

Chemical Biology Probe Development with Orthogonal Conjugation Sites

The C3-aldehyde can be converted to an oxime or hydrazone linker for bioconjugation, while the C4-methyl ester can be independently transformed into an amide, hydroxamic acid, or fluorogenic reporter. The presence of the C7-methyl group provides a convenient NMR reporter singlet for reaction monitoring, simplifying analytical workflows during probe development .

Quote Request

Request a Quote for 3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.